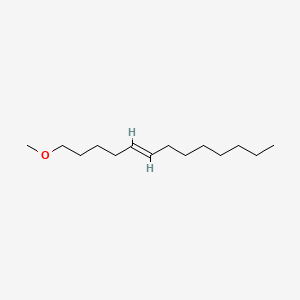

1-Methoxytridec-5-ene

Description

Contextualization within Long-Chain Ether and Alkene Chemistry

The chemical nature of 1-Methoxytridec-5-ene places it at the intersection of two significant classes of organic compounds: long-chain alkenes and ethers. Long-chain hydrocarbons are fundamental components of crude oil and are often processed via catalytic cracking to yield shorter, more valuable molecules, including alkenes. savemyexams.com Alkenes, characterized by their carbon-carbon double bonds, are highly versatile building blocks in the chemical industry. numberanalytics.comiitk.ac.in They serve as essential starting materials for the synthesis of a vast array of products, such as polymers (like polyethylene (B3416737) and polypropylene), alcohols, detergents, and plastics. numberanalytics.comvedantu.comlibretexts.org

Ethers, defined by the R-O-R' linkage, are also a prevalent functional group in organic and biochemistry, forming key structural links in complex molecules like carbohydrates and lignin. wikipedia.org The ether group in this compound introduces specific chemical properties. Due to the electron-donating nature of the oxygen atom, the adjacent methoxy (B1213986) group can influence the reactivity of the molecule, potentially increasing the stability of the compound compared to its simple alkene counterparts. ontosight.ai The combination of a long, nonpolar hydrocarbon tail with the polar ether group gives the molecule amphiphilic characteristics, which can be relevant in surfactant and materials science applications.

Significance and Research Trajectory of Unsaturated Ethers

Unsaturated ethers, the class to which this compound belongs, are recognized as valuable intermediates in fine chemical synthesis. mdpi.com These compounds are utilized in the production of high-grade solvents, perfumes, and as precursors for complex pharmaceutical molecules. mdpi.com The presence of both an ether linkage and a reactive double bond allows for sequential or selective functionalization, making them versatile synthons for designing intricate molecular architectures. mdpi.comrsc.org

Overview of Key Research Areas Pertaining to this compound

Direct research focusing exclusively on this compound is specialized, with much of its relevance derived from its role as a representative long-chain unsaturated ether. The primary research area for this compound and its isomers is as a synthetic intermediate. ontosight.ai While specific biological activities for this compound have not been detailed, related alkene ethers have been investigated for potential antimicrobial and antifungal properties, suggesting a possible avenue for future investigation. ontosight.ai

Isomers of this compound have appeared in specific catalytic studies. For instance, (E)-1-methoxytridec-2-ene was used as a substrate in a pincer-nickel-catalyzed allyl-aryl coupling reaction, which resulted in a mixture of linear and branched alkene products. researchgate.netresearchgate.net In a different context, 1-methoxy-tridec-1-ene, an alkyl enol ether, was successfully used in a photoredox-catalyzed reaction to yield tridec-1-ene, demonstrating a transformation relevant to olefin metathesis. nih.gov These examples highlight the utility of the methoxytridecene scaffold in exploring and developing new catalytic methodologies. The synthesis of such molecules can be achieved through various established organic chemistry routes, including olefin metathesis and Williamson ether synthesis, allowing for their use in creating more complex chemical structures. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the known and estimated physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O | ontosight.ai |

| Molecular Weight | 212.37 g/mol | chemsrc.com |

| IUPAC Name | This compound | ontosight.ai |

| Boiling Point (est.) | 271.00 to 273.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point (est.) | 228.00 °F (109.00 °C) | thegoodscentscompany.com |

| Vapor Pressure (est.) | 0.007000 mmHg @ 25.00 °C | thegoodscentscompany.com |

| Water Solubility (est.) | 0.4684 mg/L @ 25 °C | thegoodscentscompany.com |

| logP (o/w) (est.) | 5.845 | thegoodscentscompany.com |

Structure

3D Structure

Propriétés

Numéro CAS |

93981-59-0 |

|---|---|

Formule moléculaire |

C14H28O |

Poids moléculaire |

212.37 g/mol |

Nom IUPAC |

(E)-1-methoxytridec-5-ene |

InChI |

InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h9-10H,3-8,11-14H2,1-2H3/b10-9+ |

Clé InChI |

YPYDBPSWBZGYLW-MDZDMXLPSA-N |

SMILES |

CCCCCCCC=CCCCCOC |

SMILES isomérique |

CCCCCCC/C=C/CCCCOC |

SMILES canonique |

CCCCCCCC=CCCCCOC |

Autres numéros CAS |

93981-59-0 |

Origine du produit |

United States |

Synthetic Methodologies for 1 Methoxytridec 5 Ene and Its Analogs

Catalytic Strategies in the Synthesis of 1-Methoxytridec-5-ene

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. For a target like this compound, catalytic methods are essential for controlling the geometry of the C-5 double bond and for constructing the carbon skeleton. Both homogeneous and heterogeneous systems, as well as biocatalytic approaches, offer distinct advantages.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity under mild reaction conditions. ethz.ch For the synthesis of this compound, two key homogeneous catalytic reactions are particularly relevant: olefin metathesis and the selective hydrogenation of alkynes.

Olefin Metathesis: This powerful reaction for forming C=C bonds is ubiquitous in modern organic synthesis. rsc.org The synthesis of this compound could be envisioned via a cross-metathesis reaction between two smaller, readily available olefins using a ruthenium-based catalyst, such as a Grubbs-type or Hoveyda-Grubbs catalyst. These catalysts are known for their high reactivity and remarkable tolerance to various functional groups, including ethers. scispace.com

Selective Hydrogenation: If the synthetic route proceeds through an alkyne intermediate (e.g., 1-methoxytridec-5-yne), homogeneous catalysts can be employed for stereoselective semi-hydrogenation to the corresponding Z-alkene. While heterogeneous catalysts are more common for this transformation, certain homogeneous complexes of rhodium, iridium, and ruthenium can achieve high selectivity. wisc.eduhw.ac.uk For instance, heterobimetallic catalysts, such as specific Ag-Ru complexes, have been developed that exhibit high selectivity for converting alkynes to E-alkenes. wisc.edu

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. libretexts.org In the context of fine chemical synthesis, selectivity is a primary driver in catalyst development. researchgate.net

A crucial application of heterogeneous catalysis for the synthesis of this compound would be the stereoselective partial hydrogenation of an alkyne precursor to a cis-(Z)-alkene. The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead salts, is the classic example of a heterogeneous catalyst used for this transformation. libretexts.org This catalyst deactivation prevents over-reduction to the corresponding alkane, allowing for the isolation of the desired alkene. libretexts.org

The selectivity of such hydrogenations can be influenced by the nature of the metal, the support, and the presence of modifiers or poisons. researchgate.net For instance, in the hydrogenation of conjugated ene-ynes, palladium-based catalysts can be modified to enhance chemoselectivity towards the desired semi-hydrogenated product. researchgate.net

Chemoenzymatic synthesis integrates the high selectivity of enzymes with the broad reaction scope of chemical catalysis. researchgate.net This approach is particularly valuable in the synthesis of pheromones and their analogs, often starting from renewable feedstocks like fatty acids. alfa-chemistry.com

A potential chemoenzymatic route to a precursor of this compound could involve enzymes that insects themselves use to produce pheromones. For example, specific enzymes can introduce unsaturation at precise locations in fatty acid chains. alfa-chemistry.com This biologically derived unsaturated fatty acid could then be chemically modified through reduction and etherification to yield the target molecule. This combination of biological and chemical steps leverages the strengths of both disciplines to create efficient and sustainable synthetic pathways. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This is particularly relevant in the synthesis of fine chemicals, where sustainability and environmental impact are of increasing concern.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditionally, olefin metathesis reactions have been performed in chlorinated (e.g., dichloromethane, DCM) or aromatic (e.g., toluene) solvents, which pose health and environmental risks. rsc.org Research has focused on identifying greener alternatives that maintain high reaction efficiency. rsc.org

Solvents such as ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and 4-methyltetrahydropyran (4-MeTHP) have emerged as viable green alternatives for olefin metathesis reactions. rsc.orgacs.org Studies have shown that for certain catalyst systems, these greener solvents can provide yields and selectivities comparable to those obtained in traditional solvents. rsc.org For instance, 4-MeTHP has been successfully tested in various metathesis reactions, proving to be a suitable replacement for less desirable ether solvents like THF, which can form peroxides. acs.org The optimization of solvent choice is a key step in developing a more sustainable synthesis for this compound.

Table 1: Comparison of Solvents in a Model Ring-Closing Metathesis (RCM) Reaction

| Solvent | Type | Conversion (1h) | Key Considerations |

| Dichloromethane | Chlorinated | >95% | Effective but toxic and environmentally persistent. |

| Toluene | Aromatic | >95% | High-boiling, effective, but has health concerns. |

| Ethyl Acetate | Ester (Green) | ~90% | Biodegradable, lower toxicity, good alternative. rsc.org |

| 2-MeTHF | Ether (Green) | >95% | Bio-derived, but can promote isomerization. acs.org |

| 4-MeTHP | Ether (Green) | >95% | Low peroxide formation, good dissolving properties. acs.org |

This table is illustrative, based on data for model olefin metathesis reactions. Actual performance may vary depending on the specific substrates and catalyst used.

Adopting energy-efficient protocols is a core principle of green chemistry. Microwave (MW) irradiation and ultrasound (US) are alternative energy sources that can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. researchgate.net

Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reactions like the Williamson ether synthesis, a potential method for forming the methoxy (B1213986) group in this compound or its precursors. researchgate.net Studies have demonstrated that ether synthesis can be achieved in minutes under microwave irradiation, often without the need for organic solvents or phase-transfer catalysts. researchgate.netsemanticscholar.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This process can enhance mass transfer and create localized high-temperature and high-pressure zones, accelerating the reaction. researchgate.net The combined use of microwave and ultrasound has been shown to be a particularly efficient method for preparing ethers, further enhancing the ecological value of the synthesis. researchgate.netsemanticscholar.org

Table 2: Comparison of Conventional vs. Energy-Efficient Protocols for Ether Synthesis

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several hours | Moderate to High | Reflux, requires bulk solvent. |

| Microwave (MW) | 2-10 minutes | High to Excellent | Solvent-free or minimal solvent, rapid heating. researchgate.net |

| Ultrasound (US) | 30-60 minutes | High | Enhanced mixing and activation. |

| Combined MW/US | < 10 minutes | Excellent | Synergistic effect, highly efficient. researchgate.netsemanticscholar.org |

This table presents typical comparative data for ether synthesis reactions to illustrate the advantages of energy-efficient methods.

Atom Economy and Waste Minimization Strategies in the Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs, which are structurally similar to many insect pheromones, is a significant area of research. earlham.ac.ukasianpubs.orgresearchgate.netunl.eduwikipedia.org In line with the principles of green chemistry, a strong emphasis is placed on developing synthetic routes that are not only efficient in terms of yield but also in atom economy and waste minimization. jocpr.comjk-sci.comnih.gov Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govnih.gov The goal is to maximize this incorporation, thereby reducing the generation of waste. jocpr.com

Traditional synthetic methods often generate significant amounts of byproducts, leading to a low atom economy and a high E-factor (environmental factor), which is the ratio of the mass of waste to the mass of the product. nih.gov Therefore, modern synthetic strategies for compounds like this compound focus on catalytic reactions, tandem processes, and the use of renewable starting materials to improve sustainability.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). organic-chemistry.orgwikipedia.org While it is a powerful tool for carbon-carbon double bond formation, the conventional Wittig reaction suffers from poor atom economy. rsc.org This is due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. rsc.org

For a hypothetical synthesis of this compound via a Wittig reaction, the reactants would be an appropriate aldehyde and a phosphonium ylide. The major drawback is that a significant portion of the mass of the reactants ends up in the triphenylphosphine oxide waste.

To address the poor atom economy of the Wittig reaction, several strategies for waste minimization have been developed. These include the development of catalytic Wittig reactions where the phosphine oxide is recycled in situ, and the use of alternative reagents that generate less waste. researchgate.net

Atom Economy Calculation for a Hypothetical Wittig Synthesis of this compound:

| Reactant 1 (Aldehyde) | Reactant 2 (Ylide) | Desired Product (this compound) | Byproduct (Triphenylphosphine Oxide) | % Atom Economy |

| C8H16O | C24H23P | C14H28O | C18H15PO | 39.8% |

This table presents a hypothetical scenario for illustrative purposes.

Olefin Metathesis

Olefin metathesis has emerged as a powerful and more atom-economical alternative for the synthesis of alkenes. nih.gov This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), involves the redistribution of carbon-carbon double bonds. Cross-metathesis between two different alkenes can be used to construct the desired carbon chain of this compound with the generation of a small volatile byproduct, such as ethene or propene, which can be easily removed.

The atom economy of olefin metathesis is generally high, as most of the atoms from the reactants are incorporated into the product. The main source of waste is the catalyst, which is used in small amounts, and any byproducts from side reactions. Strategies to minimize waste in olefin metathesis include the development of more active and recyclable catalysts, and the use of solvent-free or green solvent conditions.

Atom Economy Calculation for a Hypothetical Olefin Metathesis Synthesis of this compound:

| Reactant 1 | Reactant 2 | Desired Product (this compound) | Byproduct | % Atom Economy |

| 1-methoxyhex-5-ene | 1-nonene | This compound | Ethene | 88.5% |

This table presents a hypothetical scenario for illustrative purposes.

Other Atom-Economical Approaches

Other synthetic strategies that can be applied to the synthesis of this compound and its analogs with a focus on atom economy include:

Catalytic Cross-Coupling Reactions: Iron-catalyzed cross-coupling reactions, for instance, offer an eco-friendly and economical route for creating the carbon-carbon bonds necessary for the pheromone backbone. nih.gov These methods often proceed with high selectivity and can be performed at a large scale. nih.gov

Biocatalysis and Fermentation: An increasingly attractive and sustainable approach is the use of biological systems for the production of pheromones. openaccessgovernment.orgresearchgate.net Genetically engineered yeast or plants can be programmed to produce complex molecules like this compound, offering a route with potentially high atom economy and minimal hazardous waste. unl.eduopenaccessgovernment.org This bio-based manufacturing can significantly reduce the reliance on petroleum-based starting materials. unl.edu

Reactivity and Mechanistic Investigations of 1 Methoxytridec 5 Ene

Reactions of the Alkene Moiety

The electron-rich π-bond of the alkene moiety is the primary site of reactivity in 1-Methoxytridec-5-ene, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes, where an electrophile adds to the double bond, breaking the π-bond and forming two new σ-bonds. libretexts.orgyoutube.com

Addition of Hydrogen Halides (HX): When treated with hydrogen halides like HBr or HCl, this compound undergoes electrophilic addition. The reaction is initiated by the protonation of the double bond by the acid, which forms a carbocation intermediate. libretexts.orglibretexts.org The regioselectivity of this reaction follows Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, for an internal, disubstituted alkene like this compound, the stability of the two possible secondary carbocations at C5 and C6 is very similar. This results in the formation of a mixture of two constitutional isomers: 6-halo-1-methoxytridecane and 5-halo-1-methoxytridecane. The reaction proceeds through a planar carbocation, meaning it is not stereoselective. lasalle.edumasterorganicchemistry.com

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, this compound can be hydrated to form an alcohol. youtube.comyoutube.com The mechanism is analogous to HX addition, involving the formation of the more stable carbocation intermediate. masterorganicchemistry.comlibretexts.org Water acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. youtube.com Due to the similar stability of the potential carbocation intermediates, this reaction is expected to produce a mixture of 1-methoxytridecan-6-ol and 1-methoxytridecan-5-ol.

| Reaction | Reagents | Predicted Products | Key Mechanistic Feature |

|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr, HCl) | Mixture of 6-halo-1-methoxytridecane and 5-halo-1-methoxytridecane | Formation of a carbocation intermediate |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (catalyst) | Mixture of 1-methoxytridecan-6-ol and 1-methoxytridecan-5-ol | Carbocation intermediate attacked by water |

Hydroboration-Oxidation Processes and Regioselectivity

Hydroboration-oxidation is a two-step reaction that also achieves the hydration of an alkene but with opposite regioselectivity to acid-catalyzed hydration. libretexts.orgwikipedia.org

The first step involves the addition of borane (BH₃), often in a complex with tetrahydrofuran (THF), across the double bond. libretexts.org This addition is a concerted, syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The boron atom, being the electrophilic center, adds to the less sterically hindered carbon atom of the double bond. libretexts.org For a 1,2-disubstituted alkene like this compound, the steric environments at C5 and C6 are quite similar, which can lead to poor regioselectivity with BH₃. umich.edu Consequently, the hydroboration step is expected to produce a mixture of two organoborane intermediates.

| Step | Reagents | Intermediate/Product | Regioselectivity | Stereochemistry |

|---|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Mixture of organoboranes | Boron adds to the less sterically hindered carbon (low selectivity for internal alkenes) | Syn-addition |

| 2. Oxidation | H₂O₂, NaOH | Mixture of 1-methoxytridecan-5-ol and 1-methoxytridecan-6-ol | Anti-Markovnikov overall | Retention of configuration |

Hydrogenation and Reduction Pathways

The alkene double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. lasalle.edu

Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. The hydrogen atoms add across the double bond in a syn-addition manner, meaning they add to the same face of the double bond. This process converts this compound into 1-methoxytridecane. Given that the product is achiral, the stereochemistry of the addition is not a factor in the final product structure. This reduction is typically highly efficient and quantitative, selectively reducing the alkene without affecting the ether linkage.

| Reaction | Reagents | Product | Stereochemistry |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Catalyst (Pt, Pd, or Ni) | 1-methoxytridecane | Syn-addition |

Oxidation Reactions (e.g., Epoxidation)

The double bond of this compound is susceptible to oxidation. A common and synthetically useful oxidation reaction is epoxidation, which converts the alkene into an epoxide (an oxirane). youtube.comquora.com

This transformation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom from the peroxy acid is transferred to the alkene in a single step. masterorganicchemistry.comleah4sci.com This mechanism ensures that the reaction is stereospecific, with the geometry of the alkene being retained in the epoxide product. quora.com The addition of the oxygen atom occurs on the same face of the double bond, resulting in a syn-addition. masterorganicchemistry.com The reaction of this compound with m-CPBA would yield 5,6-epoxy-1-methoxytridecane.

| Reaction | Reagent | Product | Key Mechanistic Feature |

|---|---|---|---|

| Epoxidation | m-CPBA | 5,6-epoxy-1-methoxytridecane | Concerted "butterfly" mechanism, syn-addition |

Radical Chemistry Involving the Alkene

In addition to ionic reactions, the alkene moiety can undergo free-radical addition. wikipedia.org These reactions are typically initiated by light or heat, which generates a radical species. masterorganicchemistry.com

A classic example is the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). The peroxide initiator generates a bromine radical (Br•) from HBr. masterorganicchemistry.com The bromine radical then adds to the double bond. Unlike electrophilic addition, this radical addition proceeds with anti-Markovnikov regioselectivity. The bromine radical adds to the carbon atom that results in the formation of the more stable carbon radical. wikipedia.orgmasterorganicchemistry.com For this compound, the stability of the two possible secondary radicals at C5 and C6 is comparable, likely leading to a mixture of 5-bromo-1-methoxytridecane and 6-bromo-1-methoxytridecane. The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, propagating the radical chain. Other potential radical reactions include polymerization, where radical intermediates add to subsequent alkene molecules, though this is often a side reaction in radical additions. wikipedia.org

Reactions of the Ether Linkage

Ethers are generally considered to be chemically inert functional groups, making them useful as solvents. masterorganicchemistry.com However, the C-O bond of the ether linkage in this compound can be cleaved under forcing conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The cleavage of the methyl ether in this compound with a strong acid like HBr or HI proceeds through a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻), a good nucleophile, attacks the carbon of the protonated ether. For a methyl ether, this attack occurs on the sterically unhindered methyl carbon via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com This results in the cleavage of the C-O bond, producing tridec-5-en-1-ol and a methyl halide (CH₃Br or CH₃I). The alkene double bond is generally unaffected by this reaction, although prolonged exposure to strong acid could potentially lead to competing electrophilic addition reactions at the double bond.

| Reaction | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic Ether Cleavage | Strong acid (e.g., HBr, HI) | tridec-5-en-1-ol and methyl halide (CH₃Br or CH₃I) | Sₙ2 attack on the methyl group after protonation of the ether oxygen |

Ether Cleavage and Deprotection Strategies

Ethers are generally characterized by their low reactivity, which makes them suitable as solvents for many chemical reactions. openstax.org However, the carbon-oxygen bond of the ether linkage can be broken under stringent conditions, typically involving strong acids. openstax.orgwikipedia.org For this compound, the cleavage of the methyl ether serves as a deprotection strategy to unveil the corresponding primary alcohol, tridec-5-en-1-ol.

The reaction proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form an oxonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com This protonation converts the methoxy group into a good leaving group (methanol). Following this activation step, a nucleophile, typically the halide ion from the acid, attacks one of the adjacent carbon atoms. masterorganicchemistry.com

The specific mechanism of nucleophilic substitution, either SN1 or SN2, is determined by the structure of the ether's alkyl groups. openstax.orgwikipedia.org In the case of this compound, one side is a methyl group and the other is a primary alkyl chain. Nucleophilic attack by the halide ion (e.g., Br⁻ or I⁻) will occur at the less sterically hindered carbon of the protonated ether. openstax.orglibretexts.org Consequently, the reaction proceeds via an SN2 mechanism, with the halide attacking the methyl group. masterorganicchemistry.com This results in the formation of tridec-5-en-1-ol and a methyl halide. Hydrochloric acid (HCl) is generally not effective for ether cleavage. openstax.org

Table 1: Reagents for Ether Cleavage of this compound This table is interactive. You can sort and filter the data.

| Reagent | Mechanism | Products | Reaction Conditions |

|---|---|---|---|

| HBr (conc.) | SN2 | Tridec-5-en-1-ol + Methyl bromide | High temperature |

| HI (conc.) | SN2 | Tridec-5-en-1-ol + Methyl iodide | High temperature |

Functionalization at the Methoxy Group

Direct functionalization of the methoxy group in an aliphatic ether like this compound is not a common transformation. The C-O bond is strong and the group itself is relatively inert. Therefore, functionalization is typically achieved through a two-step sequence:

Deprotection: The first step involves the cleavage of the methyl ether as described in the previous section, yielding the primary alcohol, tridec-5-en-1-ol.

Functionalization of the Alcohol: The resulting alcohol is a versatile functional group that can undergo a wide array of subsequent reactions. These include, but are not limited to:

Oxidation: The primary alcohol can be oxidized to an aldehyde using reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions yields an ester.

Conversion to Alkyl Halide: The alcohol can be converted back to an alkyl halide using reagents like SOCl₂ (for a chloride) or PBr₃ (for a bromide).

This sequence allows the original methoxy group to serve as a masked hydroxyl group, enabling its strategic conversion into various other functionalities.

Cross-Coupling and Functionalization Reactions

The alkene moiety in this compound provides a key site for carbon-carbon and carbon-heteroatom bond formation through modern catalytic methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming new bonds. thermofisher.com While the unactivated C-H bonds of the alkene in this compound are not direct substrates for standard cross-coupling reactions like Suzuki or Negishi, the double bond itself can participate in other types of transition metal-catalyzed processes. princeton.edu

For instance, the alkene can be involved in Heck-type reactions, where it couples with an organohalide in the presence of a palladium catalyst. Furthermore, the molecule can be pre-functionalized to create a suitable substrate for cross-coupling. One common strategy involves the hydroboration-oxidation of the alkene to install a hydroxyl group. This alcohol can then be converted into a triflate (OTf), which is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkyl groups at one of the carbons of the original double bond.

Table 2: Potential Transition Metal-Catalyzed Reactions Involving the Alkene Moiety of this compound This table is interactive. You can sort and filter the data.

| Reaction Name | Catalyst | Potential Substrate/Reactant | Product Type |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂ | This compound + R-X | Functionalized alkene |

| Suzuki Coupling | Pd(PPh₃)₄ | Derivative (e.g., vinyl halide/triflate) + Organoboron reagent | Substituted alkene |

| Negishi Coupling | Pd or Ni | Derivative (e.g., vinyl halide/triflate) + Organozinc reagent | Substituted alkene |

C-H Activation Methodologies

C-H activation is an evolving field that enables the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalization. scielo.br In this compound, several C-H bonds are potential targets for such transformations, catalyzed by transition metals like palladium, rhodium, or iridium.

The most likely sites for C-H activation are the allylic and vinylic positions due to their electronic properties and proximity to the double bond.

Vinylic C-H Activation: The C-H bonds directly on the double bond (at C-5 and C-6) can be functionalized, leading to the substitution of a hydrogen atom with a new group.

Allylic C-H Activation: The C-H bonds on the carbons adjacent to the double bond (at C-4 and C-7) are particularly susceptible to activation. These reactions can lead to allylic substitution products.

The ether oxygen could potentially act as a directing group to favor C-H activation at a specific position, although this effect is generally weaker for simple ethers compared to other directing groups. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high selectivity. scielo.br

Table 3: Potential Sites for C-H Activation on this compound This table is interactive. You can sort and filter the data.

| Position | Type of C-H Bond | Potential Reaction |

|---|---|---|

| C-5, C-6 | Vinylic | Direct arylation, alkenylation |

| C-4, C-7 | Allylic | Allylic alkylation, amination |

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of the reactions involving this compound is essential for predicting outcomes and optimizing conditions. This involves identifying the key intermediates formed during the transformations.

Elucidation of Reaction Intermediates

The intermediates formed during reactions of this compound are dictated by the reaction type and the functional group involved.

Ether Cleavage: As discussed, the key intermediate in the acid-catalyzed cleavage of the ether is a protonated ether, an oxonium ion . This species is then attacked by a nucleophile in an SN2 fashion. masterorganicchemistry.com

Electrophilic Addition to the Alkene: Reactions involving the addition of an electrophile (E⁺) to the C=C double bond proceed through a carbocation intermediate . pearson.commsu.edu The electrophile adds to one of the carbons of the double bond in a way that generates the most stable carbocation, in accordance with Markovnikov's rule. rutgers.edu For the double bond at C-5, this would result in a secondary carbocation at either C-5 or C-6.

Transition Metal-Catalyzed Reactions: The mechanisms of these reactions are complex and involve a series of organometallic intermediates. For example, in a Heck reaction, the catalytic cycle would involve the formation of a palladium-alkene π-complex , followed by migratory insertion and β-hydride elimination steps.

C-H Activation: The key step in many C-H activation pathways is the formation of a cyclometallated intermediate , where the metal catalyst is bonded to both a carbon and a heteroatom (like the ether oxygen, if it acts as a directing group) of the substrate. scielo.br This intermediate then reacts with the coupling partner to form the final product.

Table 4: Key Reaction Intermediates in Transformations of this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Key Intermediate | Functional Group Involved |

|---|---|---|

| Acid-Catalyzed Ether Cleavage | Oxonium ion | Methoxy group |

| Electrophilic Addition | Carbocation | Alkene |

| Heck Reaction | Palladium-alkene π-complex | Alkene |

Scientific Data Unavailable for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical compound this compound. As a result, the generation of a detailed article focusing on its reactivity, kinetic and thermodynamic studies, and stereochemical outcomes is not possible at this time.

The investigation for relevant data on this compound did not yield the specific research findings required to produce a thorough and scientifically accurate article as per the requested outline. Searches for kinetic and thermodynamic data, as well as for studies on the stereochemical outcomes of its reactions, did not provide any specific results for this particular compound. While general information on the reactivity of related chemical classes such as long-chain alkenes and ethers is available, there is no detailed scientific literature that focuses specifically on this compound.

Without dedicated studies on this compound, any attempt to create the requested content would involve speculation or the extrapolation of data from other, potentially dissimilar, molecules. This would not meet the standards of scientific accuracy and would violate the strict focus on this compound as stipulated in the instructions.

Therefore, the sections on "," including "Kinetic and Thermodynamic Studies" and "Stereochemical Outcomes and Their Determination," cannot be completed. No data tables or detailed research findings could be located for this specific chemical compound.

Theoretical and Computational Studies on 1 Methoxytridec 5 Ene

Quantum Chemical Calculations (e.g., DFT)

There is currently a gap in the scientific literature regarding dedicated quantum chemical calculations, such as Density Functional Theory (DFT), for 1-methoxytridec-5-ene.

Electronic Structure Analysis

No specific studies on the electronic structure of this compound were found. Such an analysis would typically involve the computation of molecular orbitals (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps to understand the molecule's reactivity and intermolecular interactions.

Spectroscopic Property Predictions

Predictions of spectroscopic properties, such as NMR (¹H and ¹³C chemical shifts), IR (vibrational frequencies), and UV-Vis spectra, based on computational methods are not available for this compound. These predictions are valuable for complementing experimental data and aiding in structural elucidation.

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis or molecular dynamics (MD) simulations for this compound have not been reported. Such studies would provide insight into the molecule's flexibility, preferred three-dimensional structures (conformers), and dynamic behavior over time, which are crucial for understanding its physical properties and potential biological interactions. mdpi.comnih.gov

Reaction Pathway Modeling and Transition State Characterization

The scientific literature lacks specific research on the modeling of reaction pathways and characterization of transition states involving this compound. While a related compound, (E)-1-methoxytridec-2-ene, has been mentioned in the context of nickel-catalyzed allyl-aryl coupling reactions, detailed computational modeling of its (or this compound's) reaction mechanisms is not available. researchgate.netresearchgate.net Such modeling is essential for understanding reaction kinetics, and selectivity, and for optimizing reaction conditions.

Computational Design of Novel Derivatives and Reaction Conditions

There are no published works on the computational design of novel derivatives of this compound or the optimization of reaction conditions using computational methods. This area of research would leverage an understanding of the molecule's structure-activity relationships to design new compounds with desired properties or to predict optimal synthetic routes.

Advanced Analytical Methodologies in 1 Methoxytridec 5 Ene Research

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of organic reaction mechanisms involving molecules like 1-methoxytridec-5-ene. uvic.ca Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental composition from its mass-to-charge ratio (m/z). longdom.org In the context of this compound research, HRMS can be used to confirm the successful synthesis of the target compound by verifying its elemental formula (C₁₄H₂₈O) and to identify and characterize intermediates, byproducts, or degradation products in a reaction mixture. uvic.calongdom.org This capability is vital for understanding reaction pathways and optimizing synthetic conditions.

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nih.gov The process involves selecting a specific ion, known as the precursor ion, fragmenting it through collision-induced dissociation (CID), and then mass-analyzing the resulting product ions. uab.eduunt.edu The fragmentation pattern serves as a structural fingerprint of the precursor ion.

For this compound, MS/MS analysis would reveal characteristic fragmentation patterns based on its functional groups: the ether and the alkene. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the ether oxygen, leading to the loss of a methyl radical or a larger alkyl fragment.

Cleavage at the C-O bond , resulting in the loss of a methoxy (B1213986) group.

Cleavage allylic to the C=C double bond , which is a common fragmentation pathway for alkenes. libretexts.org

By interpreting these fragmentation patterns, researchers can confirm the connectivity of the atoms within the molecule, locate the position of the double bond, and distinguish it from structural isomers.

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss (Da) | Significance |

|---|---|---|---|

| 212.2 [M]+• | C₁₄H₂₈O+• | - | Molecular Ion |

| 181.2 | [M - OCH₃]+ | 31 | Loss of methoxy group |

| 155.1 | [C₁₁H₂₃]+ | 57 | Cleavage at C-O bond and subsequent fragmentation |

| 85.1 | [C₆H₁₃]+ | 127 | Allylic cleavage at the C₅-C₆ bond |

| 55.0 | [C₄H₇]+ | 157 | Fragmentation of the alkyl chain |

Hyphenated techniques combine a separation method with a detection method, providing a two-dimensional analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example, ideally suited for the analysis of volatile compounds like this compound. nih.gov In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. lcms.cz As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. core.ac.uk

This technique is invaluable in this compound research for:

Purity Assessment: Determining the percentage purity of a synthesized sample by separating the target molecule from solvents, unreacted starting materials, and byproducts.

Isomer Identification: Separating and identifying different positional or geometric (cis/trans) isomers of this compound that may have formed during synthesis. lcms.cz

Reaction Monitoring: Tracking the progress of a reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products.

The resulting mass spectra can be compared against extensive databases like the NIST and WILEY libraries to confirm the identity of known compounds. nih.govcore.ac.uk

X-ray Crystallography for Structural Confirmation of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides precise information on bond lengths, bond angles, and absolute configuration. nih.govuhu-ciqso.es Since this compound is an oil at room temperature, it cannot be analyzed directly by this method. However, the technique is critical for confirming the structure of solid derivatives or complexes of the compound. libretexts.org This is particularly important when new stereocenters are created during a reaction or when the exact conformation of the molecule within a larger assembly needs to be established.

To perform a single crystal X-ray diffraction study, a suitable solid derivative of this compound must first be synthesized and then grown into a high-quality single crystal, typically 0.1 to 0.2 mm in size. ub.edu This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. uhu-ciqso.es The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic structure can be resolved. nih.gov This technique is unparalleled in its ability to provide an unambiguous structural proof, confirming the exact connectivity and stereochemistry of a molecule. xtalpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | e.g., C₂₀H₃₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° |

| Volume | 1502.1 ų |

| Z (Molecules per unit cell) | 4 |

Co-crystallization is a technique where two or more different neutral molecules are brought together in a specific stoichiometric ratio to form a single, homogeneous crystalline solid. mdpi.com The components are held together by non-covalent interactions such as hydrogen bonding, π-stacking, or van der Waals forces. japsonline.comresearchgate.net While this compound itself lacks strong hydrogen bond donors, it could potentially form co-crystals with other molecules (co-formers) through weaker interactions, or a suitable functional group could be introduced to facilitate co-crystal formation. The study of co-crystals is significant in materials science and pharmaceuticals for its ability to modify the physical properties of a compound, such as melting point or solubility, without altering its covalent structure. researchgate.net Techniques like slow solvent evaporation or slurry crystallization could be explored to form and study co-crystals involving derivatives of this compound. nih.govtbzmed.ac.ir

Advanced Chromatographic Techniques for Purity and Isomer Separation

While GC-MS is a powerful tool, more advanced chromatographic techniques may be required to address specific separation challenges in this compound research. The synthesis of this compound could potentially yield a mixture of isomers, including:

Positional isomers: Where the double bond is located at a different position in the tridecene chain.

Geometric isomers: The cis (Z) and trans (E) configurations around the C5-C6 double bond.

Enantiomers: If a chiral center is present in a derivative of the molecule.

High-Performance Liquid Chromatography (HPLC) and specialized Gas Chromatography (GC) columns are often employed for these difficult separations. For instance, chiral chromatography, a form of HPLC or GC, uses a chiral stationary phase to separate enantiomers. For separating positional and geometric isomers, columns with different polarities (e.g., polar polyethylene (B3416737) glycol vs. non-polar polysiloxane columns) can be used in GC to exploit subtle differences in their physical properties and achieve separation. lcms.cz The development of a robust chromatographic method is essential for isolating pure isomers for further study and for accurate quantitative analysis of isomeric mixtures.

Gas Chromatography (GC) Method Development

Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. The development of a robust GC method involves the careful selection of a capillary column, optimization of the oven temperature program, and appropriate detector settings to achieve optimal separation and sensitivity.

Given the non-polar nature of this compound, a non-polar or mid-polar stationary phase is generally the most suitable choice. merckmillipore.com The principle of "like dissolves like" governs the separation in GC, where non-polar compounds are best resolved on non-polar columns. merckmillipore.com A common choice would be a column coated with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, which offers excellent selectivity for a wide range of non-polar and moderately polar compounds. The column dimensions, including length, internal diameter, and film thickness, are also critical parameters. A standard column of 30 meters in length with a 0.25 mm internal diameter and a 0.25 µm film thickness typically provides a good balance between resolution and analysis time. labicom.cz

The oven temperature program is optimized to ensure efficient separation of this compound from any potential impurities or other components in a mixture. A typical program would start at a relatively low temperature to allow for the separation of more volatile compounds, followed by a gradual increase in temperature (a temperature ramp) to elute the target analyte and other less volatile components. For instance, an initial oven temperature might be set around 60-80°C, held for a short period, and then ramped at a rate of 10-20°C per minute to a final temperature of 250-300°C. academicjournals.org

A flame ionization detector (FID) is commonly used for the detection of hydrocarbons like this compound due to its high sensitivity and wide linear range. For structural confirmation and identification, a mass spectrometer (MS) is coupled with the GC (GC-MS). academicjournals.org The MS detector provides detailed mass spectra of the eluting compounds, allowing for unambiguous identification based on their fragmentation patterns.

Below is a hypothetical data table illustrating a potential GC method for the analysis of this compound.

| Parameter | Value |

| Column | |

| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Oven Program | |

| Initial Temperature | 80°C (hold for 2 min) |

| Ramp Rate | 15°C/min |

| Final Temperature | 280°C (hold for 5 min) |

| Injector | |

| Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Detector (FID) | |

| Temperature | 300°C |

| Expected Retention Time | ~12.5 min |

High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound, particularly in mixtures that may contain non-volatile components, high-performance liquid chromatography (HPLC) is the method of choice. Given the non-polar, hydrophobic nature of the compound, reversed-phase HPLC (RP-HPLC) is the most appropriate mode of separation. wikipedia.orgphenomenex.com

In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. wikipedia.org The most common stationary phases for this purpose are silica (B1680970) particles that have been chemically modified with alkyl chains, such as C8 (octyl) or C18 (octadecyl). moravek.com A C18 column is often the first choice for method development due to its high hydrophobicity, which provides excellent retention for non-polar analytes like this compound. moravek.com

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. moravek.com The proportion of the organic solvent in the mobile phase is a critical parameter that influences the retention time and resolution of the separation. phenomenex.com A higher concentration of the organic solvent will decrease the polarity of the mobile phase, leading to shorter retention times for non-polar compounds. The separation can be performed under isocratic conditions, where the mobile phase composition remains constant throughout the run, or under gradient conditions, where the composition is changed over time to optimize the separation of complex mixtures.

A UV detector is commonly employed for the detection of this compound, although the compound itself lacks a strong chromophore. Detection would likely be performed at a low wavelength, such as 200-210 nm. For higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.

The following interactive data table presents a hypothetical study of the effect of mobile phase composition on the retention time of this compound in an RP-HPLC system.

| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time (min) |

| 70:30 | 15.2 |

| 80:20 | 9.8 |

| 90:10 | 5.1 |

| 95:5 | 3.5 |

Research Applications of 1 Methoxytridec 5 Ene and Its Derivatives

Role as a Synthetic Building Block

Long-chain hydrocarbons containing both ether and alkene functionalities are versatile intermediates in organic synthesis. The presence of a double bond and an ether linkage in 1-Methoxytridec-5-ene offers two distinct sites for chemical modification.

Precursor to Complex Organic Molecules

The carbon-carbon double bond in this compound can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. These transformations would yield a range of saturated and functionalized tridecane derivatives. For instance, epoxidation of the double bond would produce an epoxide, a valuable intermediate for the synthesis of diols and other difunctional compounds. The ether group is generally stable under these conditions but could be cleaved under strongly acidic conditions to yield an alcohol.

Intermediate in Natural Product Synthesis

While no specific instances of this compound being used in the total synthesis of a natural product have been documented, long-chain unsaturated ethers are structural motifs found in some natural products, such as certain pheromones and marine lipids. In a hypothetical synthetic route, a molecule with the carbon skeleton of this compound could be a key fragment. The stereochemistry of the double bond (cis or trans) would be a critical factor in its application as a synthetic precursor.

Application in Materials Science Research

The dual functionality of this compound suggests potential, though underexplored, applications in the field of materials science.

Monomeric Units for Polymer Research

The alkene group in this compound could potentially act as a monomer in addition polymerization reactions. However, internal alkenes are generally less reactive in polymerization than terminal alkenes. wikipedia.org The long hydrocarbon tail would impart flexibility and hydrophobicity to the resulting polymer, while the methoxy (B1213986) group could influence its solubility and thermal properties. Research in this area would involve investigating suitable catalysts and reaction conditions to achieve polymerization and characterizing the properties of the resulting polymer. Unsaturated ethers, in general, have been explored as monomers in the synthesis of novel polymers. mdpi.com

Components in Specialty Chemical Research (e.g., surfactants, lubricants)

The molecular structure of this compound, with a polar methoxy head and a long nonpolar hydrocarbon tail, is characteristic of a surfactant. While its efficacy as a surfactant has not been reported, it could theoretically exhibit surface-active properties. Further functionalization, for example, by sulfonation of the double bond, could lead to the creation of novel anionic surfactants. Similarly, long-chain ethers can be used as lubricant additives, and the properties of this compound in this context could be a subject of investigation. Ethers are known for their utility as solvents and in the formulation of various industrial products. pharmiweb.comyoutube.com

As Probes and Model Compounds in Chemical Research

In the absence of specific research, one can speculate on the potential use of this compound as a model compound. For instance, it could be used to study the influence of a long, flexible chain on the reactivity of an internal double bond or a methoxy group. The presence of both an ether and an alkene in the same molecule allows for the investigation of intramolecular interactions or the selective functionalization of one group in the presence of the other.

Below is a table summarizing the potential, though not experimentally verified in the literature, research applications of this compound based on its chemical structure.

| Research Area | Potential Application | Relevant Functional Group(s) | Hypothetical Product/Outcome |

| Organic Synthesis | Precursor to functionalized alkanes | Alkene | 1-Methoxytridecane (via hydrogenation), 5,6-epoxy-1-methoxytridecane (via epoxidation) |

| Polymer Science | Monomer for addition polymerization | Alkene | Poly(this compound) |

| Surfactant Chemistry | Non-ionic surfactant | Methoxy group and hydrocarbon tail | Formation of micelles in solution |

| Lubricant Technology | Lubricant additive | Entire molecule | Improved lubricity of base oils |

| Fundamental Research | Model compound for reactivity studies | Alkene and Ether | Understanding of intramolecular interactions and selective functionalization |

Studies of Alkene and Ether Reactivity

The chemical behavior of this compound is characterized by the reactivity of its two primary functional groups: the C=C double bond and the C-O-C ether linkage.

Alkene Functional Group: The double bond at the 5-position is susceptible to a variety of electrophilic addition reactions, typical of alkenes. These include:

Hydrogenation: In the presence of a metal catalyst, the double bond can be reduced to a single bond, yielding 1-methoxytridecane.

Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond results in the formation of a dihaloalkane derivative.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon.

Hydration: Acid-catalyzed addition of water leads to the formation of an alcohol.

The long alkyl chain of this compound can influence the rate and stereoselectivity of these reactions compared to smaller, less sterically hindered alkenes.

Ether Functional Group: The methoxy group is generally stable under neutral and basic conditions, making it a useful protecting group in multi-step syntheses. However, the ether linkage can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. This reaction proceeds via a nucleophilic substitution mechanism (either SN1 or SN2), yielding an alcohol and an alkyl halide.

The interplay between the alkene and ether functionalities allows for selective transformations. For instance, the double bond can be modified while leaving the ether group intact, and vice versa, providing synthetic versatility.

| Reaction Type | Reagent | Functional Group Involved | Product Type |

| Hydrogenation | H₂/Catalyst (e.g., Pd, Pt) | Alkene | Alkane |

| Halogenation | X₂ (X = Cl, Br) | Alkene | Dihaloalkane |

| Hydrohalogenation | HX (X = Cl, Br, I) | Alkene | Haloalkane |

| Acid-Catalyzed Hydration | H₂O/H⁺ | Alkene | Alcohol |

| Ether Cleavage | HBr or HI (conc.) | Ether | Alcohol and Alkyl Halide |

Development of New Catalytic Systems

Unsaturated ethers like this compound and its isomers serve as important substrates in the development and optimization of new catalytic systems, particularly in the field of olefin metathesis. Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium.

The presence of the ether functionality in proximity to the double bond can influence the activity and selectivity of these catalysts. Researchers utilize such substrates to:

Probe Catalyst Tolerance: Assess the compatibility of new catalysts with oxygen-containing functional groups.

Investigate Electronic and Steric Effects: Understand how the electronic nature of the methoxy group and the steric bulk of the long alkyl chain affect the coordination of the alkene to the metal center and the subsequent catalytic cycle.

Develop Selective Reactions: Design catalysts that can selectively perform metathesis on specific types of olefins in a complex mixture.

While direct research focused exclusively on this compound is specialized, studies on its isomers highlight the utility of this molecular scaffold. For instance, (E)-1-methoxytridec-2-ene has been employed as a substrate in a pincer-nickel-catalyzed allyl-aryl coupling reaction. In a different study, 1-methoxy-tridec-1-ene, an alkyl enol ether, was successfully used in a photoredox-catalyzed reaction to produce tridec-1-ene, showcasing a transformation relevant to olefin metathesis. These examples underscore the value of the methoxytridecene framework in advancing new catalytic methodologies.

| Catalyst Type | Reaction | Role of Unsaturated Ether | Research Goal |

| Ruthenium-based (e.g., Grubbs' catalysts) | Olefin Metathesis | Substrate | Catalyst development, functional group tolerance studies |

| Pincer-Nickel Complexes | Allyl-Aryl Coupling | Substrate | Exploring new C-C bond formation reactions |

| Photoredox Catalysts | C-O Bond Cleavage | Substrate | Developing novel synthetic transformations |

Exploration in Bio-Inspired Synthesis and Enzyme Substrate Analogs (Purely Chemical Context)

The structural motifs present in this compound, namely the long hydrocarbon chain and the ether linkage, are found in various natural products. This has spurred interest in using such compounds in bio-inspired synthetic strategies and as tools to study enzymatic processes in a purely chemical context.

In the field of bio-inspired synthesis, researchers aim to mimic nature's efficient and selective methods for constructing complex molecules. Long-chain unsaturated ethers can serve as building blocks for the synthesis of natural product analogs. For example, the vinyl ether moiety is a key component in the synthesis of bio-inspired materials derived from carbohydrates, which can form unique microspherical structures. While not a direct application of this compound, this demonstrates the potential of unsaturated ethers in creating complex, nature-inspired architectures.

Future Directions and Emerging Research Avenues for 1 Methoxytridec 5 Ene

Development of Novel Cascade Reactions and Multi-Component Syntheses

Cascade reactions, which involve a series of intramolecular transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for building molecular complexity efficiently. These strategies are at the forefront of synthetic organic chemistry for creating diverse molecular scaffolds. However, a search of scientific databases shows no specific examples of novel cascade or multi-component reactions that have been developed using 1-Methoxytridec-5-ene as a key starting material or intermediate. Research in this area tends to focus on more broadly applicable substrates or those with greater existing utility in complex molecule synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers enhanced safety, scalability, and control over reaction parameters. Coupled with automated synthesis platforms, this technology accelerates the discovery and optimization of chemical processes. While the synthesis of alkenes and ethers, in general, has been adapted to flow systems, there is no specific literature detailing the integration of this compound's synthesis or subsequent functionalization into such platforms. The development of a dedicated flow process for this compound has not been a reported research focus.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

In-situ spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy, are critical for understanding reaction mechanisms, kinetics, and for optimizing process conditions without the need for sample extraction. These methods are widely applied in modern chemical engineering and process development. Nevertheless, no studies have been published that specifically employ these advanced techniques to monitor reactions involving this compound. Consequently, no data on its reaction kinetics or mechanistic pathways derived from such methods are available.

Q & A

Q. How can experimental design optimize the regioselectivity of methoxy group introduction in this compound synthesis?

- Methodological Answer : Employ DoE (Design of Experiments) to test variables like catalyst type (e.g., Pd vs. Cu), solvent polarity, and reaction time. Use Hammett plots to correlate electronic effects of substituents with reaction rates. Advanced characterization via in-situ IR spectroscopy can monitor intermediate formation. Compare outcomes with computational models (e.g., DFT calculations ) to predict transition states .

Q. How should researchers address contradictions in reported yields for this compound synthesis across studies?

- Methodological Answer : Conduct a meta-analysis of literature data, isolating variables such as reagent purity (e.g., anhydrous conditions), catalyst loading, and workup procedures. Replicate experiments under controlled conditions, using statistical tools (ANOVA) to identify significant factors. Publish negative results to clarify discrepancies and propose standardized protocols .

Q. What computational strategies are effective in modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Combine molecular dynamics (MD) simulations to study solvent interactions with docking studies for catalyst-substrate binding affinities. Use QSPR (Quantitative Structure-Property Relationship) models to predict reaction outcomes. Validate with experimental kinetics data (e.g., Arrhenius plots ) and spectroscopic evidence of intermediates .

Q. How can comparative studies distinguish this compound from structurally similar methoxy-alkenes in complex mixtures?

- Methodological Answer : Implement 2D-GC×GC-MS for high-resolution separation of analogs. Use NMR hyphenation (LC-NMR) to isolate and identify isomers. Develop chemoinformatics pipelines to compare fragmentation patterns in MS/MS libraries. Cross-validate with X-ray crystallography if single crystals are obtainable .

Data Presentation Guidelines

- Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (e.g., statistical summaries) in the main text .

- Figures : Use Schematics for reaction mechanisms and heatmaps for multivariate analysis outcomes. Ensure all plots adhere to IUPAC formatting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.